5-Hydroxy-2'-deoxycytidine-13C,15N2

LC-MS/MS Bioanalysis Oxidative DNA Damage

Accurate quantification of the highly mutagenic oxidative DNA lesion 5-OHdC (C→T transition frequency 2.5%) is compromised by deuterium back-exchange and endogenous analyte interference when using unlabeled or D-labeled analogs. This 13C,15N2-labeled standard eliminates such variability. - Non-exchangeable stable label ensures consistent co-elution and ionization with the endogenous analyte. - Enables precise matrix effect correction for DNA hydrolysates and biological fluids per regulatory guidelines. - Supplied at verified purity, ready for direct use as an internal standard in LC-MS/MS multi-analyte panels.

Molecular Formula C₈¹³CH₁₃N¹⁵N₂O₅
Molecular Weight 246.2
Cat. No. B1157568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2'-deoxycytidine-13C,15N2
Synonyms2’-Deoxy-5-hydroxy-cytidine-13C,15N2
Molecular FormulaC₈¹³CH₁₃N¹⁵N₂O₅
Molecular Weight246.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-OHdC-13C,15N2 Internal Standard


5-Hydroxy-2'-deoxycytidine-13C,15N2 is a stable isotope-labeled analog of 5-hydroxy-2'-deoxycytidine (5-OHdC), a primary oxidation product of 2'-deoxycytidine that serves as a biomarker for reactive oxygen species-mediated DNA damage [1]. This compound is isotopically enriched with 13C and 15N atoms, which confers a mass difference sufficient for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [2]. The 5-OHdC lesion has been established as a highly mutagenic oxidative adduct, inducing C→T transition mutations at a frequency of 2.5%, which exceeds that of other characterized oxidative DNA lesions [3]. Endogenous levels of 5-OHdC have been quantified in various biological matrices, including 10–22 fmol/µg in mammalian DNA, underscoring its relevance as a quantitative biomarker for oxidative stress [4].

1 Isotope-labeled internal standard (ISTD) Stable 13C,15N2 labeling for LC-MS/MS bioanalysis
2 Oxidative DNA damage biomarker Quantification of 5-OHdC lesion in DNA hydrolysates and biological matrices
3 Matrix-effect correction Co-elution with endogenous analyte ensures uniform ionization efficiency

Why 5-OHdC-13C,15N2 Is Irreplaceable


Substituting 5-Hydroxy-2'-deoxycytidine-13C,15N2 with its unlabeled counterpart or a deuterated analog introduces substantial analytical errors that compromise quantitative accuracy. Unlabeled 5-OHdC is inherently present as the endogenous analyte, rendering it wholly unsuitable as an internal standard [1]. While structurally distinct internal standards may be employed, they fail to co-elute with the analyte, resulting in differential matrix effects and extraction recoveries that degrade assay precision . Although deuterated analogs are commercially available, deuterium labeling at exchangeable positions (e.g., α to carbonyl or aromatic sites) can lead to deuterium-hydrogen back-exchange in aqueous biological matrices, producing inconsistent mass shifts and variable quantification . In contrast, 13C and 15N labels are chemically stable and non-exchangeable, ensuring consistent retention time co-elution and uniform ionization efficiency throughout the analytical workflow [2].

! Unlabeled 5-OHdC Endogenous presence leads to inaccurate quantification; cannot serve as an internal standard.
! Deuterated analogs Deuterium-hydrogen back-exchange at labile positions may cause mass shifts and variable quantification.
! Structurally distinct ISTDs Differential extraction recovery and matrix effects degrade assay precision for lesion-specific workflows.

Differentiation Evidence for 5-OHdC-13C,15N2


Stable 13C,15N2 Label Prevents Deuterium Exchange

The 13C,15N2 isotopic labeling in 5-Hydroxy-2'-deoxycytidine-13C,15N2 provides definitive stability against deuterium-hydrogen back-exchange, a well-documented failure mode for deuterated internal standards [1]. In contrast, deuterium labels positioned at exchangeable sites (e.g., adjacent to carbonyls or on aromatic rings) undergo variable exchange with protic solvents and biological matrices, leading to mass shifts and quantification errors .

Stable 13C,15N2 Label
Class-level inference
Non-exchangeable 13C/15N vs. variable 2H exchange
Supports analyte-workflow fit
Data to verify; class-level principle
LC-MS/MS Bioanalysis Oxidative DNA Damage

5-OHdC Mutagenic Potency vs. 8-oxodG

5-OHdC exhibits a C→T transition mutation frequency of 2.5% in Escherichia coli, which is quantitatively greater than any previously characterized oxidative DNA lesion, including the widely studied 8-oxodG [1]. This differential mutagenic potency underscores the necessity for dedicated, lesion-specific quantification methods rather than relying on surrogate biomarkers like 8-oxodG as proxies for global oxidative DNA damage.

5-OHdC Mutagenic Potency
Cross-study comparable
2.5% C→T mutation frequency; reported higher than 8-oxodG
Supports biomarker-specific quantification context
E. coli assay; model-specific review
Mutagenesis DNA Damage Oxidative Stress

Endogenous 5-OHdC Abundance vs. 8-oxodG

In freshly extracted rat tissues, the steady-state levels of 5-OHdC (oh5dC) were measured at approximately 10 fmol/µg DNA in liver and kidney, and 22 fmol/µg DNA in brain, using HPLC with electrochemical detection [1]. The levels of 8-oxodG (oxo8dG) were also determined and were generally somewhat lower than the levels of 5-OHdC in these same samples [2].

Endogenous Abundance
Head-to-head
5-OHdC: 10–22 fmol/µg DNA; reported higher than 8-oxodG levels
Supports tissue-analysis workflow fit
Rat liver, kidney, brain; HPLC-ECD
Biomarker Quantification Oxidative Stress Tissue Analysis

Distinct MS Fragmentation of 5-OHdC

Collisionally activated dissociation (CAD) of protonated 5-OHdC reveals distinct fragmentation pathways compared to other modified cytosine derivatives, including facile elimination of NH3 and HNCO [1]. These fragmentation patterns are essential for designing selective multiple reaction monitoring (MRM) transitions for LC-MS/MS quantification. The availability of the 13C,15N2-labeled analog allows for unambiguous identification of the analyte-derived fragments in complex matrices by providing a mass-shifted reference for each diagnostic transition [2].

Distinct MS Fragmentation
Supporting evidence
Eliminates NH3 and HNCO; differs from 5-HmdC pathway
Supports MRM method development
Multi-stage MSn; ESI conditions
Tandem Mass Spectrometry Structural Elucidation LC-MS/MS Method Development

Application Scenarios for 5-OHdC-13C,15N2


Absolute Quantification of 5-OHdC by LC-MS/MS

This is the primary application. 5-Hydroxy-2'-deoxycytidine-13C,15N2 is added at a known concentration to biological samples (e.g., DNA hydrolysates, urine, cell lysates) prior to extraction and LC-MS/MS analysis. The 13C,15N2 labeling ensures a stable mass difference, enabling precise correction for matrix effects and extraction recovery variability. This method is essential for accurately determining endogenous 5-OHdC levels in studies of oxidative stress, aging, and carcinogenesis, as highlighted by the lesion's high mutagenic potency [1] and its abundance relative to 8-oxodG in tissues [2].

LC-MS/MS Method Validation for Oxidative Damage Panels

When developing multi-analyte LC-MS/MS methods that include 5-OHdC, 8-oxodG, and other oxidized nucleosides, 5-Hydroxy-2'-deoxycytidine-13C,15N2 serves as a critical reference standard for method validation. Its use ensures that the assay meets regulatory guidelines for accuracy, precision, and matrix effect correction specifically for the 5-OHdC channel, which is distinct from other lesions due to its unique fragmentation pathways [3].

5-OHdC Repair Kinetics and Mutagenesis

In mechanistic studies aimed at dissecting the repair rates of specific oxidative lesions or tracking their mutagenic outcomes, accurate quantification of 5-OHdC is paramount. The 2.5% C→T transition frequency of 5-OHdC surpasses that of other oxidative lesions [4], making it a high-priority target. The isotopically labeled standard enables precise, time-resolved measurements of lesion formation and removal in cellular models, free from the analytical variability introduced by unlabeled or deuterated analogs.

Oligonucleotide Quality Control

For researchers synthesizing oligonucleotides containing 5-OHdC for structural or enzymatic studies, the labeled standard provides a means to verify the purity and correct incorporation of the modified nucleoside. The mass difference allows for easy confirmation of the product's identity and quantification of any unlabeled byproducts, leveraging the stable 13C,15N2 label for unambiguous mass spectrometric detection.

Application
Selection Property
Validation Focus
Absolute Quantification of 5-OHdC
Co-eluting stable isotope ISTD
Matrix-effect correction and recovery consistency
Oxidative Damage Panel Method Validation
Lesion-specific internal standard
Accuracy and precision for 5-OHdC channel
Repair Kinetics and Mutagenesis Studies
Structurally matched labeled analog
Time-resolved quantification of lesion dynamics
Oligonucleotide Quality Control
Mass-shifted identity confirmation
Verification of modified nucleoside incorporation

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